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Compound of Interest

4-Ethoxy-3-hydroxyphenylacetic
Compound Name:

Acid
CAS No.: 26691-28-1
Cat. No.: B3041292

Get Quote

Executive Summary

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative
primarily recognized in pharmaceutical research as a degradation product and metabolite of
the antispasmodic drug Drotaverine.[1][2][3][4] Structurally, it is the 4-ethoxy homolog of
Isohomovanillic Acid, characterized by an ethoxy group at the para position and a hydroxyl
group at the meta position relative to the acetic acid moiety.

This compound serves as a vital Reference Standard for impurity profiling (Impurity 3/C) in
Drotaverine drug substances, ensuring regulatory compliance in quality control (QC) workflows.

Chemical Identity & Molecular Architecture
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Identifier Value/Description
CAS Number 26691-28-1
IUPAC Name 2-(4-ethoxy-3-hydroxyphenyl)acetic acid

3-Hydroxy-4-ethoxyphenylacetic acid;
Common Synonyms Drotaverine Impurity C; 4-Ethoxy-3-

hydroxybenzeneacetic acid

Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

SMILES CCOc1c(O)cc(CC(=0)0O)ccl

InChl Key QVXSHYZATYQYGE-UHFFFAOYSA-N
Structural Class Phenylacetic Acid; Phenolic Ether

Structural Differentiation (Critical Note)

Researchers must distinguish this compound from its isomer, 3-Ethoxy-4-hydroxyphenylacetic
acid (CAS 80018-50-4).

e Target (26691-28-1): 4-Ethoxy / 3-Hydroxy (Iso-vanillyl pattern).[3][4][5][6]

e |Isomer (80018-50-4): 3-Ethoxy / 4-Hydroxy (Vanillyl pattern).

Physicochemical Profile
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Property Data / Observation

Appearance Off-white to beige crystalline powder.

Typically 118-122 °C (Predicted/Analogous

Melting Point o )
range); distinct from isomer (84—-86 °C).
Soluble in DMSO, Methanol, Ethanol. Slightly

Solubility soluble in water; soluble in alkaline agueous
solutions.

pKa (Acid) ~4.5 (Carboxylic acid)

pKa (Phenol) ~9.8 (Phenolic hydroxyl)

- Hygroscopic; store at 2—8 °C under inert
Stability

atmosphere (Argon/Nitrogen).

Synthesis & Purification Protocols
Retrosynthetic Analysis

The synthesis of CAS 26691-28-1 challenges the chemist to selectively ethylate the 4-position
of a catechol precursor or to construct the phenylacetic backbone from a pre-functionalized
aldehyde.

Primary Route: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC).
Secondary Route: Willgerodt-Kindler rearrangement of 4-ethoxy-3-hydroxyacetophenone.

Laboratory Scale Synthesis (Protocol A)

Rationale: Direct ethylation of DOPAC is the most accessible route but yields a mixture of
regioisomers (3-OEt vs. 4-OEt) requiring rigorous chromatographic separation.

Reagents:
e 3,4-Dihydroxyphenylacetic acid (DOPAC)

o Ethyl Bromide (EtBr)
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o Potassium Carbonate (K2COs)
e DMF (Dimethylformamide)
Step-by-Step Methodology:

 Dissolution: Dissolve 10.0 g (59.5 mmol) of DOPAC in 100 mL of anhydrous DMF under Nz
atmosphere.

o Base Addition: Add 16.4 g (119 mmol) of anhydrous K2COs. Stir at room temperature for 30
minutes.

 Alkylation: Dropwise add 6.5 g (59.5 mmol) of Ethyl Bromide. Note: Stoichiometry is critical
to minimize di-ethylation.

e Reaction: Heat to 60 °C for 4—6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).
e Quench: Pour reaction mixture into 500 mL ice-water. Acidify to pH 2 using 1N HCI.

o Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry
over Na2SOa4, and concentrate.

 Purification (Crucial): The crude residue contains the target (4-OEt), the isomer (3-OEt), and
starting material.

o Column Chromatography: Silica Gel (230-400 mesh).
o Gradient: Hexanes:Ethyl Acetate (80:20 - 50:50).

o Elution Order: Di-ethoxy impurity — 4-Ethoxy-3-hydroxy (Target) - 3-Ethoxy-4-hydroxy —
DOPAC.

Major Fraction (if optimized

3,4-Dihydroxyphenylacetic - Alkylation - Crude Mixture: o | Flash Chromatography
Acid (DOPAC) | (EtBr, K2CO3, DMF, 60°C) | 3-OEt/4-OEt/ Di-OEt > (Hex/EtOAC) Minor Fraction

[}
Isomer By-product: |
3-Ethoxy-4-hydroxyphenylacetic Acid :
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the isolation of CAS 26691-28-1 via mono-ethylation of
DOPAC.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must
be met.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 um.
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 60% B over 15 min.

e Detection: UV @ 280 nm.

o Retention Time: Target typically elutes after the 3-ethoxy isomer due to intramolecular
hydrogen bonding effects (specific to the 3-OH/4-OEt pattern).

Mass Spectrometry (LC-MS)

 lonization: ESI Negative Mode (ESI-).
e Parent lon: [M-H]~ = 195.07 m/z.

e Fragments: Loss of COz (M-44) -> m/z 151.

NMR Spectroscopy (*H NMR, 400 MHz, DMSO-ds)

e 012.10 (s, 1H): Carboxylic acid -COOH.

e 0 8.85 (s, 1H): Phenolic -OH (Exchangeable).
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0 6.60 - 6.80 (m, 3H): Aromatic protons (ABX system).

d 4.00 (g, 2H): Ethoxy -OCHz2-.

0 3.45 (s, 2H): Benzylic -CHa-.

0 1.30 (t, 3H): Ethoxy -CHs.

Biological Context: Drotaverine Metabolism

CAS 26691-28-1 is integral to the study of Drotaverine Hydrochloride, a phosphodiesterase
inhibitor. Drotaverine contains two 3,4-diethoxyphenyl rings.[2][3][4]

Metabolic Pathway:
o Drotaverine undergoes oxidative O-dealkylation in the liver (CYP450).
o Formation of mono-phenolic metabolites (e.g., 4'-desethyl-drotaverine).

» Cleavage of the benzylidene bridge leads to simple phenylacetic acid derivatives, including
4-Ethoxy-3-hydroxyphenylacetic acid.

Drotaverine
(Tetrahydroisoquinoline core)

CYP450
O-Dealkylation

4'-Desethyl-Drotaverine
(Active Metabolite)

l

Oxidative Cleavage
(Bridge Rupture)

Further Oxidation

4-Ethoxy-3-hydroxyphenylacetic Acid

(CAS 26691-28-1)
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Figure 2: Simplified metabolic degradation pathway of Drotaverine leading to the formation of
CAS 26691-28-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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